molecular formula C29H32O13 B7811600 4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)

4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)

Cat. No. B7811600
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-UHFFFAOYSA-N
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Description

4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) is a semisynthetic derivative of podophyllotoxin with oncolytic activity against a variety of neoplasms . It’s a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It has been used in the treatment of childhood cancer .


Synthesis Analysis

A specific high-pressure liquid chromatographic assay has been described for the quantitative analysis of this compound in plasma . After chloroform extraction, it was analyzed by reversed-phase chromatography and UV detection .


Chemical Reactions Analysis

This compound can be metabolized to DNA-inactivating catechol, ortho-quinone, and semi-quinone free radical derivatives which may contribute to its cytotoxicity .

Scientific Research Applications

Comparative Cytotoxic and Cytokinetic Effects

A study by Dow et al. (1983) compared the effects of 4'-demethylepipodophyllotoxin 9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) (VP-16-213) on cell cycle progression and viability of human leukemic lymphoblasts. They found that this compound, along with its derivatives, caused G2-phase arrest and cytotoxicity. The epiaglycone derivative showed potent cytotoxicity, suggesting the compound's potential in cancer research (Dow et al., 1983).

Pharmacokinetic Modeling

Pelsor et al. (1978) studied the metabolism and excretion of 4'-demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) in cancer patients. They developed a multicompartment model to describe the distribution, metabolism, and excretion of this compound and its metabolites, providing valuable insights into its pharmacokinetics (Pelsor et al., 1978).

Clinical Study in Solid Tumors

Felix and Senn (1975) conducted a clinical study on the antitumor activity and clinical toxicity of 4'-demethylepipodophyllotoxin 9-(4,6-o-ethylidene- beta-D-glucopyranoside) against solid tumors. They reported significant activity in oat cell carcinoma of the lung and ovarian cancer, indicating the compound's efficacy in treating these cancers (Felix & Senn, 1975).

Inhibition of Cell Cultures

Misra and Roberts (1975) found that 4'-demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) inhibited the entry of cells into mitosis by blocking cells in the G2 phase of the cell cycle. This highlights the compound's potential role in studying cell cycle regulation and cancer therapy (Misra & Roberts, 1975).

High-Pressure Liquid Chromatography Analysis

Allen (1980) described a method for the quantitative analysis of 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) in plasma using high-pressure liquid chromatography. This method is crucial for pharmacokinetic studies and monitoring therapeutic levels of the compound in clinical settings (Allen, 1980).

DNA Damage and Cytotoxicity Basis

Wozniak and Ross (1983) investigated the mechanism of action of 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) (VP-16) in mouse leukemia cells. They found that VP-16 causes single-strand and double-strand breaks in DNA, suggesting a relationship between DNA damage and drug cytotoxicity, important for understanding the compound's therapeutic mechanisms (Wozniak & Ross, 1983).

Resistance in Leukemic Cells

Ido et al. (1987) studied a P388 murine leukemic cell line resistant to 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene)-beta-D-glucopyranoside (etoposide) and found a significant decrease in phorbol ester receptor and protein kinase C. This research provides insights into the mechanisms of drug resistance in cancer cells (Ido et al., 1987).

Future Directions

Further studies of its cytotoxicity are indicated because it combines activities of both the podophyllotoxins and 4’-demethyl derivatives .

properties

IUPAC Name

5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJPUSNTGOMMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860485
Record name 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
Reactant of Route 2
4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
Reactant of Route 3
4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
Reactant of Route 4
4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
Reactant of Route 5
4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
Reactant of Route 6
4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)

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